Core type 2 -N-acetyl-propargyl
Description
Chemical Structure and Molecular Characterization of Core Type 2 N-Acetyl-Propargyl
The molecular architecture of core type 2 N-acetyl-propargyl encompasses the fundamental structural elements of mucin-type O-glycosylation combined with synthetic modifications that enhance its utility in chemical biology applications. This compound serves as a representative example of how natural glycan structures can be modified through chemical synthesis to create functional molecular probes and building blocks for more complex glycoconjugates.
Structural Elucidation of Core 2 O-Glycan Backbone
The core 2 O-glycan backbone represents one of the most structurally significant mucin-type oligosaccharide architectures found in mammalian glycoproteins. Core 2 O-glycan consists of a N-acetylglucosamine β1-6 N-acetylgalactosamine linkage, where the N-acetylgalactosamine residue is attached to the hydroxyl group of serine or threonine residues in proteins. This branched structure distinguishes core 2 from the simpler core 1 architecture and provides additional sites for further glycosylation and modification.
The biosynthesis of core 2 O-glycans occurs through the enzymatic action of core 2 β6-N-acetylglucosaminyltransferase (designated as C2GnT1), which catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to the N-acetylgalactosamine residue of core 1, thereby converting it into core 2. This enzymatic modification is critical for expanding the diversity of O-glycans and is required for the formation of complex glycans involved in immune cell signaling, including glycosylation patterns on mucins and cell adhesion molecules. The C2GnT1 enzyme is expressed predominantly in the gastrointestinal tract and immune cells, where its role in glycosylation is particularly vital for mucosal immunity and cellular interactions.
Core 2 structures are predominantly synthesized in tissues where high levels of O-glycosylation occur, such as the intestinal epithelium and immune cells. The addition of the N-acetylglucosamine residue in core 2 O-glycan enhances its structural diversity, enabling further modifications that regulate immune function, protein folding, and the cell cycle. Unlike core 1, core 2 O-glycans play a significant role in immune modulation, particularly in the context of immune cell recognition and response. Core 2 O-glycans are often found on mucins and glycoproteins involved in immune cell signaling.
The structural complexity of core 2 O-glycans allows for extensive further modification through the addition of various monosaccharides including galactose, sialic acid, fucose, and sulfate groups. These modifications produce highly heterogeneous glycan structures that can be tailored for specific biological functions. The branched nature of the core 2 structure provides multiple sites for chain elongation and terminal modification, making it a versatile scaffold for creating functionally diverse glycoconjugates.
Galβ1-4GlcNAcβ1-3Galβ-NAc-Propargyl Configuration Analysis
The specific configuration analysis of core 2 glycan structures reveals a complex branched architecture that serves as the foundation for numerous biological functions. In the context of propargyl-modified core 2 structures, the standard core 2 backbone maintains its characteristic N-acetylglucosamine β1-6 N-acetylgalactosamine linkage while incorporating a propargyl group at the reducing end for synthetic applications.
The core 2 structure can be further extended with galactose residues through β1-4 linkages to N-acetylglucosamine and β1-3 linkages to N-acetylgalactosamine, creating more complex oligosaccharide architectures. Analysis of disialylated core 2 glycan structures shows that the galactose molecule is linked β-3 to N-acetylgalactosamine, while N-acetylneuraminic acid (sialic acid) is linked α-3 to the galactose, and the N-acetylgalactosamine is attached to N-acetylglucosamine-galactose-N-acetylneuraminic acid chains.
Structural studies using mass spectrometry have revealed that core 2 glycan structures in human biological systems typically contain various proportions of different glycan species. Major components include N-acetylneuraminic acid α2-3 galactose β1-3 N-acetylgalactosamine (61-64%), N-acetylneuraminic acid α2-3 galactose β1-3 (N-acetylneuraminic acid α2-6) N-acetylgalactosamine (15-26%), and galactose β1-3 N-acetylgalactosamine (6-14%), while other sialylated glycans represent relatively minor components, accounting for approximately 1-2% of the total.
The three-dimensional conformation of core 2 glycan structures has been characterized using computational modeling approaches, which reveal that these oligosaccharides adopt relatively rigid conformations due to the exoanomeric effect and steric constraints imposed by the branched architecture. The preferred conformations of these structures are critical for their biological activity and their interactions with lectin receptors and other carbohydrate-binding proteins.
Propargyl Group Functionalization in Carbohydrate Chemistry
Propargyl group functionalization represents a powerful strategy in carbohydrate chemistry for creating synthetically useful glycan derivatives that can be further modified through click chemistry reactions. Propargyl alcohol, chemically designated as 2-propyn-1-ol, serves as the source of the alkyne functional group that is incorporated into carbohydrate structures. The propargyl group provides a reactive handle that can undergo copper-catalyzed azide-alkyne cycloaddition reactions, enabling the formation of triazole linkages with azide-containing compounds.
The incorporation of propargyl groups into carbohydrate structures is typically achieved through glycosylation reactions where propargyl alcohol serves as the acceptor molecule. These reactions can be performed under standard glycosylation conditions using glycosyl donors activated with promoters such as N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate. The resulting propargyl glycosides serve as stable intermediates that can be stored and used for subsequent chemical transformations.
Propargyl glycosides have emerged as stable glycosyl donors for anomeric activation and glycoside synthesis, exploiting the alkynophilicity of gold(III) chloride and other metal catalysts. Various aglycones can be reacted with propargyl glycosides, resulting in the formation of α,β-mixtures of glycosides and disaccharides in good yields. This approach has proven particularly valuable for the synthesis of complex oligosaccharides where traditional glycosylation methods may be less efficient or selective.
The utility of propargyl-functionalized carbohydrates extends beyond simple glycoside synthesis to include applications in bioconjugation and the preparation of glycan arrays for studying carbohydrate-protein interactions. Propargyl-polyethylene glycol-acid derivatives serve as heterobifunctional crosslinkers featuring a carboxylic acid at one end and a propargyl group at the other for reaction with azide-containing compounds using click chemistry. The hydrophilic polyethylene glycol linker facilitates solubility in biological applications, making these compounds suitable for bioconjugation applications.
The development of propargyl-functionalized glycans has also found applications in vaccine development, where relatively small glycans are linked to carrier proteins through minimally short linkers. This approach requires synthesis of glycans that remain close to carrier proteins upon conjugation, allowing T cell recognition and generation of B cells that produce high-affinity antibodies and memory toward target pathogens. The constraints of this system lead to the use of di-, tri-, and tetrasaccharides as antigens, where propargyl functionalization provides an efficient means of attachment to protein carriers.
Comparative Analysis with Core 1 and Core 3 O-Glycan Architectures
The comparative analysis of core 2 O-glycan structures with core 1 and core 3 architectures reveals fundamental differences in structural complexity, biological function, and synthetic utility. Core 1 O-glycan, also known as the T-antigen, represents the simplest O-glycan structure, consisting of a galactose β1-3 N-acetylgalactosamine linkage, where N-acetylgalactosamine is attached to the hydroxyl group of serine or threonine, and galactose is added via a β1-3 linkage to form the core structure.
Core 1 O-glycan is ubiquitous in various cell types and is involved in key physiological processes, including cell-cell adhesion and recognition, as well as modulating immune responses. The core 1 structure serves as the foundation for more complex O-glycans, which can be further modified by sialylation or fucosylation, impacting their functional properties and interactions with other cellular molecules. The biosynthesis of core 1 O-glycans involves the enzyme core 1 β3-galactosyltransferase (C1GalT1), which is responsible for transferring galactose from UDP-galactose to N-acetylgalactosamine, forming the T-antigen.
Core 3 O-glycan represents another distinct structural variant characterized by a very short glycan structure composed of one N-acetylglucosamine and one N-acetylgalactosamine. The core 3 O-glycan structure is synthesized by core 3 synthase (β1,3-N-acetylglucosaminyltransferase 6) using UDP-N-acetylglucosamine as substrate. Research has revealed that the core 3 O-glycan structure modulates prostate cancer formation and gastrointestinal cell differentiation through regulating the heterodimerization of α2β1 integrin and cell surface expression of differentiation marker proteins.
The structural differences between these core types result in distinct biological functions and tissue distribution patterns. Core 1 O-glycans are widely distributed throughout various tissues and serve as basic building blocks for more complex structures. Core 2 O-glycans, with their branched N-acetylglucosamine β1-6 N-acetylgalactosamine structure, are predominantly found in tissues with high levels of O-glycosylation such as the intestinal epithelium and immune cells. Core 3 O-glycans, while structurally simpler than core 2, play specialized roles in specific cellular processes and are particularly important in gastrointestinal biology.
Comparative studies of intestinal cell differentiation have shown that core 2 β1,6-N-acetylglucosaminyltransferase-2 (C2GnT-2) is markedly increased in differentiated intestinal cells, while core 3 structure is hardly detectable in these same cells. This differential expression pattern suggests that core 2 and core 3 O-glycans have distinct roles in cellular development and function. The expression of intestinal differentiation markers such as sucrase isomaltase and dipeptidyl peptidase-IV is significantly influenced by the presence of core 2 O-glycan structures, with reduced expression observed in cells lacking these glycan modifications.
The functional significance of different core O-glycan structures extends to their roles in maintaining barrier function in biological systems. Studies have demonstrated that core 1 and core 3 derived O-glycans collectively contribute to the mucus barrier by protecting it from bacterial protease degradation. Mice lacking intestinal core 1-derived O-glycans develop spontaneous colitis primarily in the distal colon, whereas mice lacking both intestinal core 1 and core 3 derived O-glycans develop spontaneous colitis in both the distal and proximal colon, with earlier onset and more severe symptoms.
From a synthetic chemistry perspective, the structural differences between core 1, core 2, and core 3 O-glycans present different challenges and opportunities for chemical synthesis and modification. Core 1 structures, with their simple disaccharide architecture, are relatively straightforward to synthesize and modify. Core 2 structures require more sophisticated synthetic approaches due to their branched nature and the need to control regioselectivity during glycosylation reactions. Core 3 structures, while compositionally similar to core 2 in terms of monosaccharide content, require different synthetic strategies due to their distinct linkage patterns.
The incorporation of propargyl functionalization into these different core structures offers varying degrees of synthetic utility and biological relevance. Propargyl-functionalized core 2 structures, with their branched architecture and multiple sites for further modification, provide versatile platforms for creating complex glycoconjugates. The branched nature of core 2 structures allows for the attachment of multiple functional groups and the creation of multivalent glycan presentations that can enhance binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ-NAc-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
Core Type 2 -N-Acetyl-Propargyl is distinguished by its Core Type 2 carbohydrate backbone , which differs from other oligosaccharides in the Elicityl catalog. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Linkage Type : N-Acetyl-propargyl derivatives (e.g., GLY006-NPR, GLY050-NPR) exhibit improved hydrolytic stability compared to O-propargyl analogs (e.g., GLY050-OPR), as the acetyl group protects the amine from degradation .
- Core Specificity: Core Type 2 lacks the fucose residue present in Lewis X derivatives, reducing its affinity for fucose-specific lectins like LecB but broadening its applicability in non-fucose-dependent systems .
Functional and Application-Based Comparisons
Lectin Binding Efficiency
- This compound: Primarily used in glycocluster synthesis for multivalent lectin inhibition.
- LewisX Tetraose -N-Acetyl-Propargyl (GLY050-NPR): Demonstrates high affinity for LecB (Pseudomonas aeruginosa), with IC₅₀ values in the nanomolar range due to its fucose-containing core .
- Sialyl LewisX Pentaose -N-Acetyl-Propargyl (GLY053-NPR) : Binds to selectins (e.g., E-selectin) involved in inflammation, making it suitable for anti-adhesion therapies .
Conjugation Efficiency
Comparative Lectin Inhibition
- LecB Inhibition : LewisX Tetraose -N-Acetyl-Propargyl (GLY050-NPR) outperforms Core Type 2 derivatives in LecB binding due to its fucose motif. Multivalent displays of GLY050-NPR reduced LecB-mediated biofilm formation by >80% .
- Selectin Targeting: Sialyl LewisX -N-Acetyl-Propargyl (GLY053-NPR) showed 10-fold higher binding to E-selectin compared to non-sialylated analogs .
Preparation Methods
Alkylation of N-Acetylarylamines
A foundational method for synthesizing N-acetyl-propargyl derivatives involves the alkylation of N-acetylarylamines with propargyl halides. As detailed in a patent (DE917424C), sodium amide (NaNH₂) facilitates the deprotonation of N-acetylarylamines in inert solvents like benzene or toluene, generating a reactive intermediate. Subsequent addition of propargyl bromide or chloride yields N-acetyl-propargyl-arylamines in a single step.
Key Reaction Parameters
-
Solvent : Benzene or toluene (anhydrous).
-
Temperature : Reflux conditions (80–110°C).
-
Yield : ~70–85%, doubling the efficiency of earlier two-step approaches.
This method avoids the need for intermediate isolation, streamlining production. For example, acetanilide reacts with propargyl bromide under these conditions to form N-acetyl-propargyl-aniline, a model compound for core type 2 derivatives.
Lithium Acetylide-Mediated Synthesis
Addition to Imines and Oximes
Lithium acetylides react with imines or oximes to form propargylamines, which can be acetylated to yield target compounds. Rodriques and Merino demonstrated that lithium acetylides add stereoselectively to nitrones, producing syn-hydroxylamine derivatives. While traditionally limited by harsh conditions (-78°C, inert atmosphere), modifications using ynamides (e.g., N-tosyl derivatives) enhance electrophilicity, enabling room-temperature reactions.
Example Protocol
-
Deprotonate ynamide with LiHMDS at -50°C.
-
Add N-tosylimine to form propargylamine.
-
Acetylate the amine group using acetic anhydride.
Yield : >90% for ynamide-derived propargylamines.
Cerium-Mediated One-Pot Transformations
Secondary Amide to Propargylamine Conversion
Huang et al. reported a cerium chloride (CeCl₃)-mediated route where secondary amides are converted to propargylamines via nitrilium ion intermediates. Triflic anhydride (Tf₂O) activates the amide, forming a nitrilium species that reacts with alkynylcerium reagents. Subsequent reduction with NaBH₄ yields the propargylamine.
Optimized Conditions
A cerium-free variant using BF₃·Et₂O to activate imines further broadens substrate scope, including aliphatic amides.
Click Chemistry Functionalization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Core type 2 -N-acetyl-propargyl derivatives are pivotal in glycobiology for ligating azide-tagged biomolecules. The PMC study highlights a 20 nmol-scale CuAAC protocol using N-acetyl-propargyl oligosaccharides (e.g., compounds 166–170) to generate lectin-targeting glycoconjugates.
Procedure
-
Synthesize N-acetyl-propargyl oligosaccharide via alkylation or acylation.
-
React with azide-functionalized substrates under Cu(I) catalysis.
Applications : Lectin LecB inhibition (PA biofilm disruption).
Comparative Analysis of Methods
Q & A
Q. What ethical guidelines apply to preclinical studies evaluating this compound’s toxicity?
- Methodological Answer : Follow NIH guidelines for animal welfare (e.g., 3R principles: Replace, Reduce, Refine). Document protocols in accordance with ARRIVE 2.0 standards, including randomization, blinding, and sample-size justification. For cell-based studies, obtain IRB approval if using human-derived materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
